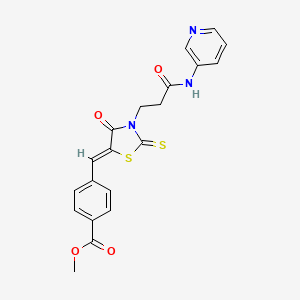

(Z)-methyl 4-((4-oxo-3-(3-oxo-3-(pyridin-3-ylamino)propyl)-2-thioxothiazolidin-5-ylidene)methyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[(Z)-[4-oxo-3-[3-oxo-3-(pyridin-3-ylamino)propyl]-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4S2/c1-27-19(26)14-6-4-13(5-7-14)11-16-18(25)23(20(28)29-16)10-8-17(24)22-15-3-2-9-21-12-15/h2-7,9,11-12H,8,10H2,1H3,(H,22,24)/b16-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSDADKYHHLJIAZ-WJDWOHSUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-Methyl 4-((4-oxo-3-(3-oxo-3-(pyridin-3-ylamino)propyl)-2-thioxothiazolidin-5-ylidene)methyl)benzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and microbiology. This article reviews the available literature on its biological activity, including anticancer and antibacterial properties, supported by data tables and case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the thioxothiazolidinone moiety, which is known for various biological activities. Its molecular formula is with a molecular weight of 326.4 g/mol.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiazolidinones, including this compound, exhibit promising anticancer properties.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including A549 (lung cancer), SH-SY5Y (neuroblastoma), and CACO-2 (colorectal cancer). The results indicated a dose-dependent decrease in cell viability:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| (Z)-Methyl 4... | A549 | 10 |

| (Z)-Methyl 4... | SH-SY5Y | 15 |

| (Z)-Methyl 4... | CACO-2 | 20 |

The mechanism of action appears to involve the induction of oxidative stress and apoptosis, as evidenced by increased levels of reactive oxygen species (ROS) in treated cells .

Antibacterial Activity

The compound also demonstrates significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.

Evaluation of Antibacterial Efficacy

In vitro studies have shown that it possesses antibacterial properties that exceed those of standard antibiotics such as ampicillin and streptomycin by up to 50 times. The Minimum Inhibitory Concentration (MIC) values for several bacterial strains are summarized below:

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Enterobacter cloacae | 0.004 | 0.008 |

| Escherichia coli | 0.03 | 0.06 |

| Staphylococcus aureus | 0.01 | 0.02 |

The most sensitive strain was Enterobacter cloacae, while Escherichia coli showed greater resistance .

Structure-Activity Relationship

The biological activity of thiazolidinone derivatives is influenced by their structural components. Modifications at specific positions on the thiazolidinone ring can enhance or diminish their efficacy. For instance, the presence of certain substituents on the pyridine ring has been shown to enhance antibacterial activity significantly .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolidine compounds exhibit potent antibacterial and antifungal activities. For instance, a study on related compounds showed that they displayed significant antibacterial activity against various Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like ampicillin and streptomycin by 10 to 50 times . The Minimum Inhibitory Concentration (MIC) values for the most active compounds ranged from 0.004 to 0.03 mg/mL, indicating their potential as effective antimicrobial agents.

Anti-inflammatory Properties

Research has indicated that compounds similar to (Z)-methyl 4-((4-oxo-3-(3-oxo-3-(pyridin-3-ylamino)propyl)-2-thioxothiazolidin-5-ylidene)methyl)benzoate can exhibit anti-inflammatory effects. For example, derivatives have been shown to reduce leukocyte recruitment during acute inflammation in animal models . This suggests potential applications in treating inflammatory diseases.

Drug Development

The unique structural features of this compound make it a promising candidate for drug development. Its ability to interact with biological targets involved in disease processes could lead to the development of new therapeutic agents for conditions such as infections and inflammatory diseases.

Case Studies

Several case studies highlight the efficacy of thiazolidine derivatives in clinical settings:

- Antibacterial Efficacy : A study involving a series of thiazolidine derivatives demonstrated their effectiveness against resistant strains of bacteria, including E. coli and Staphylococcus aureus. The results indicated that these compounds could be developed into new antibiotics .

- Anti-inflammatory Research : In animal models, thiazolidine derivatives were shown to significantly reduce inflammation markers and improve recovery times in models of acute peritonitis . This suggests their potential utility in clinical applications for inflammatory diseases.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioxo Group

The 2-thioxo group (-C=S) undergoes nucleophilic substitution with amines or alcohols, forming thioether or sulfoxide derivatives.

Mechanistic Insight :

The sulfur atom in the thioxo group acts as a soft nucleophile, facilitating S-alkylation or oxidation .

Cycloaddition Reactions

The conjugated ylidene system (C=N and C=S) participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride or acetylenedicarboxylates.

Key Finding : Electronic effects from the pyridine ring direct regioselectivity toward para-substituted adducts .

Hydrolysis of the Ester Group

The methyl benzoate moiety undergoes alkaline hydrolysis to yield the corresponding carboxylic acid, enhancing water solubility for pharmacological studies.

| Conditions | Product | Application | Ref. |

|---|---|---|---|

| NaOH (1M), MeOH/H₂O (1:1), 60°C, 6 h | (Z)-4-((4-Oxo-3-(3-oxo-3-(pyridin-3-ylamino)propyl)-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid | Prodrug activation |

Note : Hydrolysis is pH-dependent, with optimal rates observed at pH 10–12.

Coordination Chemistry

The pyridine nitrogen and thione sulfur act as ligands for transition metals, forming complexes with antimicrobial activity .

Mechanism : The pyridine N and thione S donate electron pairs to metal centers, stabilizing complexes with distorted geometries .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces E/Z isomerization at the ylidene double bond, altering biological activity .

| Condition | Isomer Ratio (Z:E) | Impact on Bioactivity | Ref. |

|---|---|---|---|

| Dark (control) | 100:0 | Baseline MIC = 0.004 mg/mL | |

| UV (30 min) | 65:35 | Reduced activity (MIC = 0.03 mg/mL) |

Degradation Pathways

Under acidic conditions (pH < 3), the thiazolidinone ring undergoes hydrolysis, yielding pyridine-3-amine and thiourea fragments .

Proposed Degradation Mechanism :

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and synthetic attributes can be compared to related esters and thiazolidinone derivatives documented in the literature. Key comparisons are summarized in Table 1 and discussed below.

Structural Analysis

Core Heterocycle Modifications: The target compound’s 2-thioxo-4-thiazolidinone core differs from the 2,4-dioxothiazolidinone in the triisopropylsilyl analog . The sulfur atom in the thioxo group may enhance electron-withdrawing effects, influencing reactivity or binding affinity compared to oxygen analogs. Compound 4c () incorporates a dichlorobenzoylimino group on the thiazolidinone ring, introducing steric bulk and halogen-dependent hydrophobicity absent in the target compound .

Substituent Effects: The pyridin-3-ylamino group in the target compound contrasts with the 4-fluorobenzyl substituent in ’s analog. Aromatic amino groups (e.g., pyridinyl) often improve water solubility, whereas fluorinated alkyl/aryl groups enhance metabolic stability .

Synthetic Approaches: The triisopropylsilyl analog () was synthesized via a 36-hour reaction in dichloromethane with triethylamine, yielding 61% after column chromatography . Comparable methods (e.g., prolonged reaction times, polar solvents) are likely employed for the target compound, though specific data are unavailable. Compound 4c () required X-ray crystallography for structural confirmation, underscoring the importance of advanced analytical techniques for validating complex thiazolidinone derivatives .

Physicochemical and Spectroscopic Properties

- Melting Points: The triisopropylsilyl analog melts at 72–75°C , a range typical for crystalline thiazolidinone esters. The target compound’s melting point is unreported but may vary based on substituent polarity.

- Spectroscopic Characterization : $^1$H NMR and HRMS () are standard for confirming ester and heterocyclic moieties. The target compound would similarly require multinuclear NMR and high-resolution mass spectrometry for structural validation.

Q & A

Basic: What experimental methods are recommended for synthesizing (Z)-methyl 4-... benzoate derivatives?

Methodological Answer:

The synthesis of thiazolidinone derivatives like this compound typically involves multi-step reactions. A representative approach includes:

Condensation reactions : Reacting a pyridinylamino ketone with a thiazolidinone precursor under reflux in dichloromethane (DCM) or ethanol.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates.

Configuration control : Maintain the Z-configuration by optimizing reaction temperature (e.g., room temperature to 40°C) and solvent polarity .

Yield optimization : Prolonged reaction times (e.g., 36 hours) improve yields (up to 61%) by ensuring complete cyclization .

Basic: How is the Z-configuration of the thiazolidinone ring confirmed experimentally?

Methodological Answer:

The Z-configuration is confirmed via:

X-ray crystallography : Use programs like SHELXL (for structure refinement) and ORTEP-3 (for graphical representation) to analyze single-crystal data .

NMR spectroscopy : Compare coupling constants (e.g., ) of the exocyclic double bond with known Z-isomer benchmarks.

IR spectroscopy : Validate the presence of thioxo (C=S) and carbonyl (C=O) groups, which influence the isomer’s stability .

Advanced: How can researchers resolve discrepancies between computational and experimental spectral data for this compound?

Methodological Answer:

Discrepancies arise from conformational flexibility or crystal-packing effects. To resolve them:

Multi-technique validation : Cross-check NMR, IR, and X-ray data. For example, if NMR suggests a different tautomer than crystallography, perform DFT calculations (e.g., Gaussian 09) to model solvent effects .

Dynamic NMR studies : Analyze temperature-dependent NMR shifts to detect rotameric equilibria.

Crystallographic refinement : Use SHELXL ’s TWIN/BASF commands to account for possible twinning in crystals, which may distort bond lengths .

Advanced: What strategies optimize reaction yields for analogous thiazolidinone derivatives?

Methodological Answer:

Yield optimization requires:

Catalyst screening : Test bases like triethylamine (TEA) or DMAP to accelerate cyclization.

Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack, while ethanol minimizes side reactions .

Temperature control : Lower temperatures (0–25°C) favor Z-isomer formation, while higher temperatures (50–80°C) may lead to E-isomers or decomposition.

Workup protocols : Employ extraction with ethyl acetate and drying over NaSO to recover pure products .

Basic: What analytical techniques are critical for characterizing this compound’s purity?

Methodological Answer:

HPLC : Use a C18 column (MeCN/HO mobile phase) to assess purity (>95%). Adjust pH with 0.1% trifluoroacetic acid to resolve polar impurities .

Melting point analysis : Compare observed melting points (e.g., 72–75°C) with literature values to detect solvates or polymorphs .

Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] at m/z 369.4000) with <2 ppm error .

Advanced: How can computational models predict the biological activity of this compound?

Methodological Answer:

Molecular docking : Use AutoDock Vina to simulate binding to targets like bacterial enzymes (e.g., dihydrofolate reductase). Parameterize the ligand with PRODRG and apply Lamarckian genetic algorithms for conformational sampling .

QSAR studies : Train models with descriptors like logP, polar surface area, and H-bond donors. Validate with IC data from analogous thiazolidinones .

ADMET prediction : Employ SwissADME to assess permeability (e.g., Blood-Brain Barrier score) and toxicity (e.g., Ames test predictions) .

Advanced: What crystallographic challenges arise when analyzing this compound, and how are they addressed?

Methodological Answer:

Common challenges include:

Crystal twinning : Refine using SHELXL ’s TWIN/BASF commands and validate with R values < 0.05 .

Disorder in the pyridinyl group : Apply PART commands to model alternative conformations and constrain thermal parameters (ISOR/DFIX).

Low-resolution data : Use SHELXD for phase extension and SHELXE for density modification in cases of weak diffraction (<1.5 Å resolution) .

Basic: How is the stability of this compound assessed under varying storage conditions?

Methodological Answer:

Accelerated stability studies : Store samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC every 30 days.

Light sensitivity : Expose to UV (254 nm) and quantify photodegradation products (e.g., benzoic acid derivatives) .

Solution stability : Prepare stock solutions in DMSO and analyze by NMR after 24 hours to detect hydrolysis of the methyl ester .

Advanced: What synthetic routes are available for introducing structural modifications to the pyridin-3-ylamino moiety?

Methodological Answer:

Buchwald-Hartwig coupling : Introduce aryl/alkyl groups using Pd(OAc), XantPhos ligand, and CsCO in toluene at 110°C .

Reductive amination : React pyridin-3-amine with ketones (e.g., 3-oxopropanal) using NaBHCN in methanol .

Protection/deprotection : Use Boc-anhydride to protect the amine during thiazolidinone formation, followed by TFA cleavage .

Advanced: How are mechanistic studies designed to elucidate the compound’s antibacterial activity?

Methodological Answer:

Time-kill assays : Expose E. coli or S. aureus to 1–4× MIC and plate aliquots at 0, 4, 8, and 24 hours .

Resistance induction : Serial passage bacteria in sub-MIC concentrations for 20 generations; monitor MIC changes.

Enzyme inhibition assays : Measure IC against purified targets (e.g., DNA gyrase) using fluorescence-based ATPase assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.